molecular formula C25H43NO2 B8589749 Octadecyl 4-aminobenzoate CAS No. 113422-82-5

Octadecyl 4-aminobenzoate

Cat. No. B8589749
M. Wt: 389.6 g/mol
InChI Key: ULTMFMBEPIORKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05792800

Procedure details

A 1-liter round bottom flask was fitted with a reflux condenser, Dean Stark trap and heating mantle and charged with 54 g (0.20 mole) of 1-octadecanol, 33 g (0.20 mole) ethyl 4-aminobenzoate, 8 g of p-toluenesulfonic acid and 500 ml of mixed xylenes. The flask was flushed with nitrogen and sealed under a nitrogen balloon. The reaction system was heated to reflux with a pot temperature of about 140° C. and allowed to reflux for about 1/2 hour before a 25 ml-aliquot of xylenes-ethanol mixture was removed through the Dean-Stark trap. Every 5-10 minutes, another 25 ml aliquot of the xylenes-ethanol mixture was removed until a total of 400 ml had been withdrawn from the reaction mixture and the pot attained a temperature of 150° C. Remaining volatiles were removed under 29 inches of Hg vacuum at 70° C. in a vacuum oven to give 95 g of an off-white waxy material melting at 60°-70° C., with an infrared spectrum showing the amino-aromatic ester with a long-chain aliphatic tail.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25](OCC)=[O:26])=[CH:23][CH:22]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH2:1]([O:19][C:25](=[O:26])[C:24]1[CH:30]=[CH:31][C:21]([NH2:20])=[CH:22][CH:23]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O
Name
Quantity
33 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
xylenes
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter round bottom flask was fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Dean Stark trap and heating mantle
CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed under a nitrogen balloon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction system was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 1/2 hour before a 25 ml-aliquot of xylenes-ethanol mixture
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was removed through the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
Every 5-10 minutes, another 25 ml aliquot of the xylenes-ethanol mixture was removed until a total of 400 ml
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
had been withdrawn from the reaction mixture
CUSTOM
Type
CUSTOM
Details
a temperature of 150° C
CUSTOM
Type
CUSTOM
Details
Remaining volatiles were removed under 29 inches of Hg vacuum at 70° C. in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)OC(C1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 121.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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